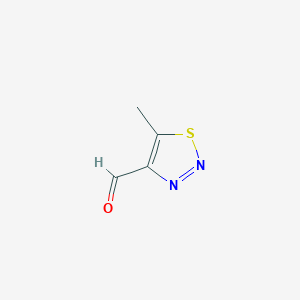
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl chlorides with thiosemicarbazides under basic conditions . Another approach involves the Hurd-Mori cyclization, which is a well-known method for constructing thiadiazole rings .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiadiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding . These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde include other thiadiazole derivatives such as 1,3,4-thiadiazole and 1,2,4-thiadiazole . These compounds share the thiadiazole ring structure but differ in the position and type of substituents.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the aldehyde group at the 4-position and the methyl group at the 5-position provides unique chemical properties that can be exploited in various applications .
Activité Biologique
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde is a compound belonging to the thiadiazole family, which has garnered interest due to its diverse biological activities. Thiadiazoles are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a five-membered ring containing two nitrogen atoms and one sulfur atom, contributing to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against certain pathogens were found to be comparable to established antibiotics.
Table 1: Antimicrobial Activity of this compound
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored in various studies. Specifically, this compound has shown cytotoxic effects on cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in breast cancer cells.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 20 µM after 48 hours of treatment. Flow cytometry analysis demonstrated an increase in the sub-G1 population, suggesting apoptosis induction.
Anti-inflammatory Effects
Thiadiazoles are also recognized for their anti-inflammatory properties. In animal models of inflammation, compounds similar to this compound have shown efficacy in reducing edema and inflammatory markers.
Table 2: Anti-inflammatory Activity
The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. The thiadiazole ring system contributes to its pharmacological profile by facilitating interactions through hydrogen bonding and hydrophobic effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at various positions on the thiadiazole ring can enhance biological activity. For example:
- Substituents at the 5-position significantly improve antimicrobial potency.
- The presence of electron-withdrawing groups increases anticancer activity.
Propriétés
Numéro CAS |
27643-16-9 |
|---|---|
Formule moléculaire |
C4H4N2OS |
Poids moléculaire |
128.15 g/mol |
Nom IUPAC |
5-methylthiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H4N2OS/c1-3-4(2-7)5-6-8-3/h2H,1H3 |
Clé InChI |
WDYGOLOQBGVWPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















